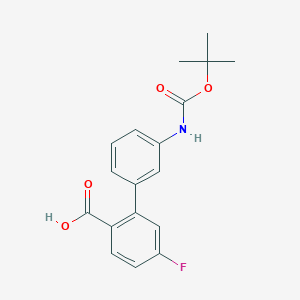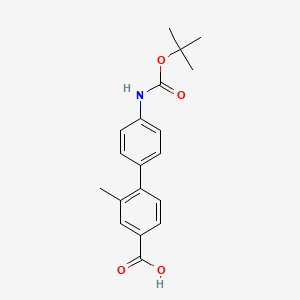
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 3-BOC-aminophenyl group The BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzoic acid and 3-BOC-aminophenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 2-fluorobenzoic acid and 3-BOC-aminophenylboronic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.
化学反应分析
Types of Reactions
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in further Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Deprotected Amine: Hydrolysis of the BOC group yields 4-(3-aminophenyl)-2-fluorobenzoic acid.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: The amine group, once deprotected, can be used for conjugation with biomolecules.
作用机制
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate. In medicinal chemistry, its mechanism would depend on the specific drug it is incorporated into. The BOC group protects the amine during reactions and is removed under acidic conditions to reveal the active amine.
相似化合物的比较
Similar Compounds
4-(3-Aminophenyl)-2-fluorobenzoic acid: This compound is similar but lacks the BOC protecting group.
4-(3-BOC-Aminophenyl)-benzoic acid: Similar but without the fluorine atom.
Uniqueness
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the BOC-protected amine. This combination allows for selective reactions and protection during synthesis, making it a valuable intermediate in complex organic syntheses.
属性
IUPAC Name |
2-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGBPQNMQPAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














